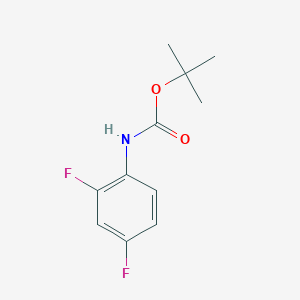

Tert-butyl (2,4-difluorophenyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2,4-difluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSQNKMLGNSDCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Carbamate Chemistry Within Advanced Organic Synthesis Research

Theoretical Frameworks of the Carbamate (B1207046) Functionality

The chemical behavior of carbamates is governed by their electronic structure and conformational preferences. A thorough understanding of these theoretical underpinnings is crucial for predicting their reactivity and for their rational application in synthesis.

The electronic nature of the carbamate group is characterized by a significant degree of resonance. The lone pair of electrons on the nitrogen atom can delocalize into the carbonyl group, creating a partial double bond character in the C-N bond. nih.gov This delocalization is a key feature of amide resonance. However, the presence of the adjacent oxygen atom in the carbamate structure introduces competing resonance effects, which distinguishes it from a simple amide. nih.govnih.gov

Structure A: The neutral form with a double bond between the carbon and the carbonyl oxygen.

Structure B: A zwitterionic form with a positive charge on the nitrogen and a negative charge on the carbonyl oxygen, highlighting the C-N partial double bond.

Structure C: A zwitterionic form with a positive charge on the ester oxygen and a negative charge on the carbonyl oxygen.

Studies have shown that the amide resonance in carbamates is approximately 3-4 kcal/mol lower than in analogous amides. nih.govacs.org This is attributed to the electronic influence of the ester oxygen, which can also donate electron density to the carbonyl carbon, thus competing with the nitrogen lone pair. nih.govresearchgate.net This reduced resonance makes the carbamate carbonyl carbon more electrophilic compared to that of an amide. nih.gov

| Feature | Description |

| Key Atoms | Nitrogen, Carbonyl Carbon, Carbonyl Oxygen, Ester Oxygen |

| Primary Resonance | Delocalization of the nitrogen lone pair into the carbonyl group. |

| Competing Resonance | Delocalization of the ester oxygen lone pair into the carbonyl group. |

| C-N Bond | Possesses partial double bond character. |

| Carbonyl Carbon | More electrophilic than in amides. |

The partial double bond character of the C-N bond in carbamates leads to a significant barrier to rotation, resulting in the existence of planar syn and anti conformers. nih.gov The energy difference between these rotamers is generally small, and they can coexist in solution. nih.gov The rotational barrier for the C-N bond in carbamates is typically 15-20% lower than that in amides, a direct consequence of the reduced amide resonance. nih.gov

Several factors can influence the rotational barrier and the equilibrium between the syn and anti conformers, including steric hindrance from the substituents on the nitrogen and oxygen atoms, as well as solvent effects. nih.govnd.edu Electron-donating groups on the nitrogen atom tend to increase the rotational barrier, while electron-withdrawing groups decrease it. nd.edu This is because electron-donating groups enhance the electron density on the nitrogen, promoting delocalization and increasing the double bond character of the C-N bond. nd.edu

| Property | Typical Value/Observation |

| Rotational Barrier (C-N bond) | 3-4 kcal/mol lower than in amides. nih.govnih.gov |

| Conformational Isomers | syn and anti rotamers. nih.gov |

| Influence of N-substituents | Electron-donating groups increase the barrier; electron-withdrawing groups decrease it. nd.edu |

| Solvent Effects | Can influence the relative stability of the ground and transition states for rotation. acs.org |

Strategic Importance of the N-tert-butoxycarbonyl (Boc) Group as an Amine Protecting Group

The N-tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. jk-sci.comresearchgate.net Its popularity stems from its ease of introduction, its stability to a wide range of reaction conditions, and its facile removal under specific, mild acidic conditions. wikipedia.orgontosight.ainih.gov

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comwikipedia.org The resulting carbamate is stable to basic and nucleophilic reagents, as well as to many reducing and oxidizing agents. researchgate.netnih.gov This stability allows for a wide variety of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

Deprotection of the Boc group is most commonly achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in an organic solvent. jk-sci.comwikipedia.org The mechanism of deprotection involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutene and carbon dioxide. jk-sci.com The mild conditions required for its removal make the Boc group compatible with a wide range of other protecting groups, enabling complex, multi-step syntheses. total-synthesis.com

| Stage | Reagents and Conditions | Key Features |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., triethylamine, DMAP), Solvent (e.g., THF, DCM). jk-sci.comwikipedia.org | High-yielding, compatible with many functional groups. |

| Stability | Resistant to bases, nucleophiles, catalytic hydrogenation, and many oxidizing/reducing agents. researchgate.netnih.gov | Allows for broad synthetic transformations on the molecule. |

| Deprotection | Strong acids (e.g., TFA, HCl) in organic solvents. jk-sci.comwikipedia.org | Mild conditions, produces volatile byproducts (CO₂, isobutene). |

Overview of Difluorophenyl Moieties in Synthetic Targets and Derivatives

The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate their physicochemical and biological properties. tandfonline.com The 2,4-difluorophenyl group, as present in tert-butyl (2,4-difluorophenyl)carbamate, is a particularly valuable moiety. The two fluorine atoms are strong electron-withdrawing groups, which can significantly alter the electronic properties of the aromatic ring. vulcanchem.com

This electronic perturbation can influence a molecule's pKa, lipophilicity, and metabolic stability. tandfonline.commdpi.com For instance, the C-F bond is very strong, making it resistant to metabolic cleavage. mdpi.com Furthermore, the introduction of fluorine can block sites of oxidative metabolism. tandfonline.com The presence of the difluorophenyl group can also lead to enhanced binding affinity to biological targets through favorable electrostatic interactions. tandfonline.com

2,4-Difluoroaniline (B146603), the precursor to this compound, is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents, as well as agrochemicals. chemimpex.comchemicalbook.com The difluorophenyl moiety's ability to participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, further enhances its synthetic utility, allowing for the construction of complex molecular architectures. vulcanchem.com

Synthetic Methodologies for Tert Butyl 2,4 Difluorophenyl Carbamate and Its Analogues

Direct Synthetic Routes to N-tert-butyl Arylcarbamates

Direct synthetic routes offer an efficient means of introducing the tert-butylcarbamate (B1260302) functionality onto an aromatic amine in a single step. These methods are often preferred for their atom economy and procedural simplicity.

Nucleophilic Addition Strategies Utilizing Di-tert-butyl Dicarbonate (B1257347)

A widely employed and straightforward method for the synthesis of N-tert-butyl arylcarbamates is the reaction of an appropriate aryl amine with di-tert-butyl dicarbonate (Boc anhydride). This reaction proceeds via a nucleophilic addition mechanism, where the amine attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of the corresponding N-tert-butoxycarbonyl (Boc) derivative. wikipedia.orgchemicalbook.com This method is valued for its mild reaction conditions and high yields. The general reaction is as follows:

Ar-NH₂ + (t-BuOCO)₂O → Ar-NH-Boc + t-BuOH + CO₂

The reaction is often carried out in the presence of a base, such as sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction. wikipedia.orgchemicalbook.com This approach is highly versatile and can be applied to a wide range of substituted anilines to produce the corresponding tert-butyl arylcarbamates. For instance, the synthesis of tert-butyl (2-nitrophenyl)carbamate is achieved by reacting 2-nitroaniline (B44862) with di-tert-butyl dicarbonate in the presence of triethylamine. nih.gov

| Starting Amine | Product | Conditions | Reference |

|---|---|---|---|

| 2-Nitroaniline | tert-Butyl (2-nitrophenyl)carbamate | (Boc)₂O, Triethylamine | nih.gov |

| General Aryl Amine | N-tert-butoxycarbonyl derivative | (Boc)₂O, Base (e.g., NaHCO₃, DMAP) | wikipedia.orgchemicalbook.com |

Reductive Carbonylation of Aromatic Nitro Compounds for Carbamate (B1207046) Formation

Another direct route to arylcarbamates involves the reductive carbonylation of aromatic nitro compounds. This process converts a nitro group directly into a carbamate in the presence of carbon monoxide and an alcohol, facilitated by a transition metal catalyst. researchgate.net This method serves as a phosgene-free alternative for the synthesis of carbamates. acs.org Catalysts based on ruthenium and palladium have been shown to be effective for this transformation. acs.orgrsc.orgosti.gov

The general reaction can be represented as:

Ar-NO₂ + 3CO + ROH → Ar-NHCOOR + 2CO₂

The selectivity and efficiency of this reaction are highly dependent on the catalyst system, reaction conditions (temperature, pressure), and the nature of the aromatic nitro compound. researchgate.netrsc.org For example, ruthenium carbonyl complexes, such as Ru₃(CO)₁₂ and Ru(CO)₃(PPh₃)₂, have been utilized to catalyze the reductive carbonylation of aromatic nitro compounds to the corresponding carbamates with high selectivity. rsc.org Similarly, heterogeneous palladium catalysts have also demonstrated high efficiency in this reaction. acs.org

| Catalyst System | Nitro Compound | Product | Key Features | Reference |

|---|---|---|---|---|

| Ru₃(CO)₁₂ or Ru(CO)₃(PPh₃)₂ with NEt₄⁺Cl⁻ | Aromatic Nitro Compounds | Corresponding Carbamates | High selectivity | rsc.org |

| Heterogenized Phen-Pd Catalyst | Various Nitroarenes | Corresponding Carbamates | Recyclable catalyst, high turnover number | acs.org |

| Pd/C | Nitroarenes | Unsymmetrical Ureas (in the presence of amines) | Heterogeneous, reusable catalyst | rsc.org |

Multi-step Synthetic Sequences

Synthesis from Halogenated Nitrobenzenamines via Amine Protection and Reduction

A common multi-step approach begins with a substituted nitroaniline, such as a halogenated nitrobenzenamine. The synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives exemplifies this strategy. The initial step involves the protection of the amino group of a nitroaniline, for example, 2-nitroaniline, using di-tert-butyl dicarbonate to form tert-butyl (2-nitrophenyl)carbamate. nih.gov Subsequently, the nitro group is reduced to an amine. This reduction can be achieved using various reagents, a common method being catalytic hydrogenation or the use of metals in acidic media. wikipedia.orgorganic-chemistry.org The resulting amino group can then be further functionalized.

For instance, the synthesis of tert-butyl (2-aminophenyl)carbamate from tert-butyl (2-nitrophenyl)carbamate allows for subsequent amidation coupling with various carboxylic acids to yield a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives. nih.gov

Application of Suzuki Coupling Reactions in Substituted Phenylcarbamate Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. sandiego.edu This reaction can be employed in the synthesis of substituted phenylcarbamates by coupling an aryl boronic acid with an aryl halide or triflate that already contains a carbamate moiety. nih.govacs.orgnih.gov Alternatively, an aryl carbamate itself can act as a coupling partner in nickel-catalyzed Suzuki-Miyaura reactions. nih.govacs.orgnih.gov

This methodology allows for the introduction of a wide array of aryl substituents onto the phenylcarbamate core. The reaction is tolerant of various functional groups and can be used to construct sterically hindered biaryl systems. beilstein-journals.org The general scheme for a Suzuki coupling involving an aryl carbamate is:

Ar¹-X + Ar²-B(OR)₂ → Ar¹-Ar² (where Ar¹ or Ar² contains a carbamate group)

The choice of catalyst, ligand, and base is crucial for the success of the coupling reaction. organic-chemistry.org Nickel-based catalysts, such as NiCl₂(PCy₃)₂, have been found to be effective for the cross-coupling of aryl carbamates. nih.govacs.orgnih.gov

Modified Curtius Rearrangement Protocols for Carbamate Generation from Carboxylic Acids

The Curtius rearrangement is a classic transformation that converts a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. nih.govwikipedia.orgorganic-chemistry.org The resulting isocyanate can be trapped with an alcohol to form a carbamate. illinoisstate.edu When tert-butanol (B103910) is used as the trapping agent, a Boc-protected amine (a tert-butyl carbamate) is formed. wikipedia.org

Ar-COOH → Ar-CO-N₃ → Ar-N=C=O --(t-BuOH)--> Ar-NH-COOt-Bu

Modified, one-pot procedures have been developed to streamline this process. For example, a carboxylic acid can be treated with di-tert-butyl dicarbonate and sodium azide to generate the acyl azide in situ, which then undergoes the Curtius rearrangement and trapping with tert-butoxide to yield the tert-butyl carbamate. organic-chemistry.orgorganic-chemistry.org This method is compatible with a variety of functional groups on the aromatic ring. organic-chemistry.org Other reagents, such as diphenylphosphoryl azide (DPPA), can also be used to facilitate the direct conversion of carboxylic acids to the corresponding carbamates in a modified Curtius rearrangement. nih.gov

| Reagent System | Carboxylic Acid | Intermediate | Product | Reference |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate, Sodium azide | Aromatic Carboxylic Acid | Acyl azide | Aromatic Carbamate | organic-chemistry.orgorganic-chemistry.org |

| Diphenylphosphoryl azide (DPPA) | Carboxylic Acid | Acyl azide | Urethane | nih.gov |

Enantioselective and Diastereoselective Synthesis of Chiral Derivatives Containing Difluorophenyl Moieties

The introduction of chirality into molecules containing a difluorophenyl group can be achieved through various advanced synthetic strategies. These methods aim to control the formation of stereocenters with high fidelity, yielding enantiomerically pure or enriched products. Key approaches include asymmetric reductions to set the stereochemistry of alcohol precursors, intramolecular cyclizations to form complex ring systems, and aldol (B89426) reactions to construct carbon-carbon bonds with defined stereochemistry.

A critical step in the synthesis of many chiral compounds is the asymmetric reduction of a prochiral ketone to a chiral secondary alcohol. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a powerful tool for this transformation. This methodology has been successfully applied to the synthesis of precursors for chiral pyrrolidine (B122466) derivatives containing a 2,4-difluorophenyl group.

In a practical synthetic route, the precursor 2-chloro-1-(2,4-difluorophenyl)-ethanone is subjected to a catalytic CBS asymmetric reduction to produce the corresponding chiral chlorohydrin. nih.govacs.orgresearchgate.net This reaction establishes the first stereocenter of the target molecule with high enantioselectivity. The use of N,N-diethylaniline borane (B79455) complex as the reducing agent in conjunction with a catalytic amount (5-10 mol%) of an oxazaborolidine catalyst, such as (R)-Me-CBS, effectively reduces a variety of prochiral ketones to their corresponding alcohols in high yields and excellent enantiomeric excess (ee). researchgate.net This method is particularly advantageous for creating chiral precursors that serve as foundational building blocks for more complex molecules. researchgate.net

| Precursor | Catalyst | Reducing Agent | Product | Yield | Enantiomeric Excess (ee) |

| 2-chloro-1-(2,4-difluorophenyl)-ethanone | CBS | Borane complex | (R)-2-chloro-1-(2,4-difluorophenyl)ethanol | High | 94-99% |

| Representative Aryl and Aliphatic Ketones researchgate.net | (R)-Me-CBS | N-tert-butyl-N-trimethylsilylamine-borane | Corresponding Alcohols | 83–89% | 69–98% |

The synthesis begins with the aforementioned CBS reduction of 2-chloro-1-(2,4-difluorophenyl)-ethanone. The resulting chlorohydrin undergoes displacement with t-butylamine, followed by a conjugate addition to acrylonitrile (B1666552) to form the cyclization substrate. nih.govacs.orgresearchgate.net

The pivotal step is the nitrile anion 5-exo-tet cyclization. This key reaction uses diethyl chlorophosphate as an activating group and lithium hexamethyldisilazide (LiHMDS) as the base. nih.govacs.orgresearchgate.net The cyclization proceeds to form the 1,3,4-trisubstituted chiral pyrrolidine ring, creating a new stereocenter at the C-3 position while cleanly inverting the stereocenter at the C-4 position. This step is highly efficient, affording the pyrrolidine nitrile in over 95% yield and with 94-99% ee. nih.govacs.orgresearchgate.net A final kinetically controlled epimerization and saponification of the resulting trans-cis nitrile mixture yields the pure trans-pyrrolidine carboxylic acid target with greater than 99.9% chemical and optical purity. nih.govacs.orgresearchgate.net

| Reaction Step | Reagents | Key Transformation | Yield | Stereoselectivity |

| Asymmetric Reduction | CBS Catalyst, Borane | Ketone to Chiral Chlorohydrin | High | 94-99% ee |

| Substrate Assembly | t-butylamine, Acrylonitrile | Formation of Cyclization Precursor | High | - |

| Nitrile Anion Cyclization | LiHMDS, Diethyl Chlorophosphate | Formation of Pyrrolidine Ring | >95% | Clean inversion at C-4 |

| Epimerization/Saponification | Base | Nitrile to Carboxylic Acid | High | >99.9% trans isomer |

Asymmetric aldol reactions are a cornerstone of stereoselective synthesis, enabling the construction of carbon-carbon bonds while controlling the stereochemistry of newly formed chiral centers. This methodology is particularly useful for creating complex acyclic building blocks, such as those required for protease inhibitors. Enantioselective syntheses of tert-butyl carbamates containing a 3,5-difluorophenyl group have been developed using highly diastereoselective syn- and anti-aldol reactions to precisely set two adjacent stereogenic centers. nih.govnih.gov

One effective approach utilizes the Evans' syn-aldol reaction. nih.gov The synthesis begins with the conversion of difluorohydrocinnamic acid into a chiral N-acyloxazolidinone. nih.gov This carboximide derivative is then treated with dibutylboron trifluoromethanesulfonate (B1224126) (Bu₂BOTf) and a hindered base like N,N-diisopropylethylamine at low temperature (-78 °C) to generate a specific boron enolate. nih.gov The subsequent reaction of this enolate with an aldehyde installs two new stereocenters with a high degree of control, leading to a syn-aldol product. nih.gov Following the aldol reaction, the chiral auxiliary is removed, and the resulting acid is converted to the desired amine functionality via a Curtius rearrangement, which is then protected as a tert-butyl carbamate. nih.gov This sequence provides access to valuable aminoalkyl oxirane building blocks for protease inhibitors. nih.govnih.gov

| Reaction | Key Reagents | Intermediate | Outcome |

| Carboximide Formation | Pivaloyl chloride, Chiral Oxazolidinone | Chiral N-acyloxazolidinone | Attachment of chiral auxiliary |

| Evans' Syn-Aldol Reaction | Bu₂BOTf, N,N-diisopropylethylamine, Aldehyde | Boron Enolate | Diastereoselective C-C bond formation (syn-product) |

| Auxiliary Removal & Rearrangement | LiOH, H₂O₂, DPPA | Carboxylic acid, then isocyanate | Conversion to amine precursor |

| Final Steps | t-BuOH, Base | tert-butyl carbamate | Formation of final carbamate building block |

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 2,4 Difluorophenyl Carbamate Systems

Reaction Pathways and Transformation Studies

The chemical behavior of tert-butyl (2,4-difluorophenyl)carbamate is dictated by the interplay of its three core components: the N-tert-butoxycarbonyl (N-Boc) protecting group, the carbamate (B1207046) linkage, and the electron-deficient 2,4-difluorophenyl ring. Mechanistic studies have explored its involvement in radical reactions, photochemical transformations, and hydrogen abstraction processes.

The generation of radical intermediates from N-aryl carbamates is a key transformation pathway. Nitrogen-centered radicals can be formed from this compound through the homolytic cleavage of the N-H bond. This process can be initiated by radical initiators or through oxidative methods. The resulting carbamoyl (B1232498) radical can then participate in further reactions.

To verify the presence of transient radical species in such reaction pathways, radical trapping experiments are often employed. (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical scavenger commonly used for this purpose. researchgate.net In a reaction where a radical intermediate is suspected, the addition of TEMPO can lead to the formation of a stable TEMPO-adduct, which can be isolated and characterized, thereby providing strong evidence for a radical mechanism. rhhz.net For instance, if a carbon-centered radical is formed on the aromatic ring via a process like homolytic aromatic substitution, it can be intercepted by TEMPO. princeton.edu Similarly, the generation of a nitrogen-centered radical on the carbamate could be confirmed by trapping.

Another approach involves the use of radical probe experiments, where a substrate is designed to undergo a predictable rearrangement or fragmentation if a radical intermediate is formed. The detection of the rearranged product serves as a diagnostic tool for the radical pathway.

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of radical intermediates under mild conditions. semanticscholar.org this compound and related aniline (B41778) derivatives can participate in these transformations, typically involving single-electron transfer (SET) events with a photo-excited catalyst. nih.govresearchgate.net

A general mechanism for the functionalization of an aniline derivative under photoredox catalysis can be proposed. The process often begins with the excitation of a photocatalyst (e.g., an Iridium or Ruthenium complex, or an organic dye like Eosin Y) by visible light. nih.govresearchgate.net The excited photocatalyst can then engage in an electron transfer with the carbamate substrate. Given the electron-deficient nature of the 2,4-difluorophenyl ring, the substrate could act as an oxidant, or more commonly, the aniline derivative acts as an electron donor to the excited photocatalyst, generating a radical cation. nih.gov This radical cation intermediate is highly reactive and can undergo various transformations, such as coupling with other radical species generated in the reaction mixture. nih.gov These transformations allow for the formation of new carbon-carbon or carbon-heteroatom bonds on the aromatic ring. acs.org

Table 1: Examples of Photoredox-Catalyzed Reactions Applicable to Aniline Derivatives

| Reaction Type | Photocatalyst | Radical Source | General Transformation |

| Perfluoroalkylation | Eosin Y / Rose Bengal | Rf-I | Ar-H → Ar-Rf |

| Difluoroalkylation | Eosin Y | I-CF2CO2Et | Ar-H → Ar-CF2CO2Et |

| Trifluoromethylation | Ru(bpy)3Cl2 | CF3SO2Cl | Ar-H → Ar-CF3 |

| Arylation | Ir(ppy)3 | Aryl Halide | Ar-H → Ar-Ar' |

Hydrogen-atom transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom (a proton and an electron) is transferred in a single kinetic step. scripps.edumdpi.com In the context of this compound, HAT can occur from the N-H bond of the carbamate group. This process is driven by the formation of a more stable radical and is influenced by the bond dissociation energy (BDE) of the N-H bond.

The abstraction of the hydrogen atom from the carbamate nitrogen generates a nitrogen-centered radical. This can be achieved using various radical species, such as the tert-butoxyl radical, which is known to participate in HAT reactions with amines. nih.govresearchgate.net Hypervalent iodine reagents have also been used to generate N-centered radicals from N-Boc protected amines, which then undergo intramolecular 1,5-hydrogen abstraction to form new cyclic products. csic.es The resulting nitrogen-centered radical can then engage in intramolecular cyclizations or intermolecular addition reactions. The regioselectivity of HAT processes is a critical aspect, often favoring the abstraction of the most weakly bound hydrogen atom. libretexts.org

Controlled Deprotection Strategies for the N-tert-butoxycarbonyl Group

The N-tert-butoxycarbonyl (N-Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions. jk-sci.comresearchgate.net The standard deprotection method involves treating the N-Boc carbamate with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). jk-sci.com The mechanism proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. jk-sci.com

However, the need for controlled and selective deprotection has led to the development of various alternative methods. The choice of reagent can be crucial when other acid-sensitive functional groups are present in the molecule.

Key Deprotection Strategies:

Strong Protic Acids: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) are highly effective but can affect other acid-labile groups. researchgate.net

Lewis Acids: Reagents like zinc bromide (ZnBr₂) can selectively cleave certain N-Boc groups. For example, ZnBr₂ in CH₂Cl₂ can cleave secondary N-Boc groups while leaving primary ones intact. jk-sci.com

Milder Acidic Conditions: Methanesulfonic acid (MeSO₃H) in specific solvent systems has been used for the selective removal of N-Boc groups in the presence of tert-butyl esters. researchgate.net

Solid-Phase Acids: Clays such as Montmorillonite K10 can selectively cleave aromatic N-Boc groups over aliphatic ones. jk-sci.com

Thermolytic Cleavage: In some cases, heating the N-Boc compound in solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can effect deprotection, sometimes accelerated by microwave irradiation. researchgate.net

Table 2: Comparison of Selected N-Boc Deprotection Reagents

| Reagent(s) | Solvent(s) | Conditions | Selectivity/Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard, highly efficient, but harsh. jk-sci.com |

| Sulfuric Acid (H₂SO₄) | t-Butyl Acetate (tBuOAc) | Room Temperature | Effective for deprotection in the presence of tert-butyl esters. researchgate.net |

| Methanesulfonic Acid (MeSO₃H) | tBuOAc / DCM | Room Temperature | Offers selectivity for N-Boc over t-butyl esters. researchgate.net |

| Montmorillonite K10 Clay | Dichloroethane | Reflux | Selectively cleaves aromatic N-Boc groups. jk-sci.com |

| Hexafluoroisopropanol (HFIP) | HFIP | Reflux | Can act as both solvent and catalyst for deprotection. researchgate.net |

Reactivity of the Difluorophenyl Moiety in Subsequent Derivatization Reactions

The 2,4-difluorophenyl group of the parent molecule possesses a distinct reactivity profile that allows for further functionalization. The two fluorine atoms are strong electron-withdrawing groups, which significantly deactivates the aromatic ring towards electrophilic aromatic substitution. However, they strongly activate the ring for nucleophilic aromatic substitution (SNAr).

In SNAr reactions, a nucleophile attacks the aromatic ring and displaces a leaving group, in this case, a fluoride (B91410) ion. The positions ortho and para to the fluorine atoms are activated for this type of reaction. For the 2,4-difluorophenyl system, the C4 position (para to the C1-N bond) is particularly activated for nucleophilic attack and displacement of the fluoride ion. This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, to create more complex derivatives.

While deactivated, electrophilic aromatic substitution can still occur, directed by the ortho, para-directing -NHBoc group. The reaction would require harsh conditions, and substitution would be expected to occur at the C5 position, which is ortho to the carbamate and meta to the two fluorine atoms.

Furthermore, the N-Boc group itself can be transformed without being removed. For instance, N-Boc protected amines can be converted into amides in a one-pot reaction via in-situ generation of isocyanate intermediates followed by reaction with Grignard reagents. nih.gov In another transformation, reaction with difluorocarbene can lead to the replacement of the tert-butyl group with a difluoromethyl group. researchgate.net

Structural Modifications and Design of Novel Tert Butyl 2,4 Difluorophenyl Carbamate Derivatives

Systematic Variation of the Aryl Substituents

Altering the 2,4-difluorophenyl ring is a primary strategy for creating new derivatives with distinct properties. These modifications include changing the position and number of fluorine atoms or replacing the phenyl ring entirely with other aromatic or heteroaromatic systems.

The number and location of fluorine atoms on the phenyl ring significantly influence the electronic and structural properties of the resulting compounds. The electron-withdrawing nature of fluorine can activate the aromatic ring for certain reactions and affect intermolecular interactions.

Research on Blatter radicals, which are stable radical molecules, demonstrates the profound impact of fluorine positioning. A comparative study of derivatives incorporating 1-(2,4-difluorophenyl) versus 1-(3,4-difluorophenyl) groups revealed significant differences in their solid-state structures and magnetic properties. mdpi.com The 2,4-difluoro isomer forms regular one-dimensional chains in its crystal structure, while the 3,4-difluoro isomer packs into columns of alternating dimers. mdpi.com These structural variations lead to markedly different magnetic interactions, with the 3,4-difluoro derivative exhibiting stronger antiferromagnetic coupling. mdpi.com This highlights how a simple positional change of a substituent can dramatically alter the macroscopic properties of a material. mdpi.com

Further increasing the degree of substitution, for instance by introducing a chlorine atom to create a tert-butyl (3-chloro-2,5-difluorophenyl)carbamate, further modulates the ring's electronic properties. The presence of multiple electron-withdrawing halogens (chlorine and fluorine) activates the aromatic ring for nucleophilic aromatic substitution (SNAr), with the chlorine atom being particularly susceptible to displacement by nucleophiles.

| Derivative Group | Key Structural Feature | Observed Effect | Reference |

|---|---|---|---|

| 1-(2,4-Difluorophenyl)-Blatter Radical | Fluorine at positions 2 and 4 | Forms 1D regular chains in crystal lattice; exhibits strong antiferromagnetic interactions (J/kB = −222 ± 17 K). | mdpi.com |

| 1-(3,4-Difluorophenyl)-Blatter Radical | Fluorine at positions 3 and 4 | Packs into columns of alternating dimers; shows stronger antiferromagnetic coupling (J/kB = −292 ± 10 K). | mdpi.com |

| tert-Butyl (3-chloro-2,5-difluorophenyl)carbamate | Fluorine at positions 2 and 5; Chlorine at position 3 | Aromatic ring is activated for Nucleophilic Aromatic Substitution (SNAr), especially at the chloro position. |

Replacing the difluorophenyl moiety with other aromatic or heteroaromatic systems is a common strategy to access a wide range of derivatives. This approach allows for the introduction of new functionalities and the exploration of different structural spaces.

For example, a series of tert-butyl 2-(substituted benzamido)phenylcarbamate analogues have been synthesized. nih.gov In this work, the core tert-butyl (2-aminophenyl)carbamate was condensed with various substituted carboxylic acids, effectively incorporating diverse aromatic systems such as 4-fluorobenzoic acid and 4-chloro-2,5-difluorobenzoic acid. nih.gov This method also allows for the introduction of more complex groups, including heteroaromatics like indole, as seen in the synthesis of tert-butyl 2-(4-(1H-indol-2-yl)butanamido)phenylcarbamate. nih.gov

The synthesis can also target the incorporation of five-membered heteroaromatic rings. Derivatives featuring a 1,2,4-oxadiazole (B8745197) ring, such as tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate, have been developed as intermediates for medicinal chemistry. The heteroaromatic ring and the trifluoromethyl group in this example are key features that enhance metabolic stability and modulate the compound's pharmacokinetic profile.

| Incorporated System | Example Derivative Name | Synthetic Approach | Reference |

|---|---|---|---|

| 4-Fluorobenzamido | tert-Butyl 2-(4-fluorobenzamido)phenylcarbamate | Condensation of tert-butyl (2-aminophenyl)carbamate with 4-fluorobenzoic acid using EDCI and HOBt. | nih.gov |

| 4-Chloro-2,5-difluorobenzamido | tert-Butyl 2-(4-chloro-2,5-difluorobenzamido)phenylcarbamate | Condensation of tert-butyl (2-aminophenyl)carbamate with 4-chloro-2,5-difluorobenzoic acid. | nih.gov |

| Indole | tert-Butyl 2-(4-(1H-indol-2-yl)butanamido)phenylcarbamate | Condensation of tert-butyl (2-aminophenyl)carbamate with 4-(1H-indol-2-yl)butanoic acid. | nih.gov |

| Trifluoromethyl-1,2,4-oxadiazole | tert-Butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate | Utilized as a key intermediate in multi-step syntheses for drug discovery. |

Modifications of the Alkyl (tert-butyl) Carbamate (B1207046) Component

The stability and reactivity of the carbamate are influenced by the nature of the alkyl group. Varying the substituents on the oxygen and nitrogen termini of the general carbamate structure allows for the modulation of biological and pharmacokinetic properties. nih.gov For instance, replacing the tert-butyl group with other alkyl groups can alter metabolic stability. hyphadiscovery.com While the tert-butyl group itself is subject to metabolism by cytochrome P450 enzymes, its presence can also shield other parts of the molecule from degradation. hyphadiscovery.com

Synthetic methods exist for creating carbamates from various tertiary alcohols, not just tert-butanol (B103910), allowing for the introduction of different bulky alkyl groups if desired. orgsyn.org Furthermore, studies on N-alkyl carbamates show that substitution on the nitrogen atom offers a route to new derivatives with potentially altered conformational properties and biological activities. nih.gov

Synthesis of Polyfunctionalized and Hybrid Carbamate Structures

A key area of development is the synthesis of more complex molecules that incorporate the carbamate moiety into a larger, polyfunctional scaffold. This strategy aims to create hybrid structures that combine the features of the carbamate with other functional groups like amides, ureas, or other heterocyclic systems to achieve specific properties.

A clear example is the synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives, which are hybrid molecules containing both carbamate and amide functionalities. nih.gov These are typically synthesized through a coupling reaction between a carbamate-containing amine and a carboxylic acid. nih.gov

Another approach involves creating hybrid structures with urea (B33335) linkages. The synthesis of tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate demonstrates this principle. mdpi.com This molecule was prepared by reacting a Boc-protected diamine (tert-butyl (6-aminohexyl)carbamate) with an isocyanate, resulting in a molecule that contains both a carbamate and a urea group. mdpi.com Such structures can serve as frameworks for preparing even more complex unsymmetrical compounds. mdpi.com

The incorporation of heterocyclic rings that are themselves built upon the carbamate framework is also a viable strategy. Researchers have synthesized tert-butyl{α-aryl/alkyl-2-[4-aryl-2-thiazolyl)hydrazono)ethyl]carbamate derivatives, creating complex polyfunctional molecules with potential biological activity. researchgate.net These examples showcase how the carbamate group can be a foundational element in the construction of larger, multi-component molecular architectures.

| Hybrid Structure Type | Example Derivative Name | Key Functional Groups | Synthetic Approach | Reference |

|---|---|---|---|---|

| Amide-Carbamate | tert-Butyl 2-(4-fluorobenzamido)phenylcarbamate | Carbamate, Amide | Amide coupling reaction between an amino-carbamate and a carboxylic acid. | nih.gov |

| Urea-Carbamate | tert-Butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate | Carbamate, Urea | Reaction of a Boc-protected diamine with an isocyanate. | mdpi.com |

| Thiazole-Hydrazone-Carbamate | tert-Butyl{α-aryl-2-[4-aryl-2-thiazolyl)hydrazono)ethyl]carbamate | Carbamate, Thiazole, Hydrazone | Multi-step synthesis involving the formation of thiazolyl hydrazones from carbamate precursors. | researchgate.net |

Advanced Spectroscopic and Spectrometric Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By observing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a fluorinated compound like Tert-butyl (2,4-difluorophenyl)carbamate, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

Proton (¹H) NMR spectroscopy reveals the number and type of hydrogen atoms in a molecule. The spectrum for this compound displays distinct signals corresponding to the tert-butyl group, the aromatic protons, and the carbamate (B1207046) N-H proton.

The nine equivalent protons of the tert-butoxycarbonyl (Boc) group are magnetically shielded and appear as a sharp singlet, typically around δ 1.38 ppm when measured in DMSO-d₆. doi.org The single proton of the carbamate (N-H) group is deshielded and appears as a singlet further downfield, at approximately δ 9.15 ppm. doi.org

The aromatic region of the spectrum is more complex due to spin-spin coupling between the protons and with the fluorine atoms. The three aromatic protons are expected to appear in the δ 6.80–7.20 ppm range. doi.org A detailed analysis would reveal a complex multiplet pattern resulting from ortho, meta, and para couplings (³JHH, ⁴JHH), as well as couplings to the fluorine atoms (³JHF, ⁴JHF).

Table 1: Proton (¹H) NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.15 | Singlet | 1H | N-H |

| ~6.80-7.20 | Multiplet | 3H | Aromatic H |

| ~1.38 | Singlet | 9H | -C(CH ₃)₃ |

| Data reported in DMSO-d₆ doi.org |

Carbon (¹³C) NMR spectroscopy maps the carbon framework of a molecule. In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically appears as a single peak, though carbons bonded to fluorine will be split into multiplets.

The spectrum of this compound shows a characteristic signal for the carbonyl carbon of the carbamate group around δ 152.5 ppm. doi.org The quaternary carbon of the tert-butyl group appears near δ 79.5 ppm, while the three equivalent methyl carbons resonate at approximately δ 28.4 ppm. doi.org

The six carbons of the difluorophenyl ring are observed in the aromatic region (δ 125-135 ppm), with their precise shifts and multiplicities dictated by complex carbon-fluorine coupling constants (¹JCF, ²JCF, ³JCF). doi.org The carbons directly bonded to fluorine (C-2 and C-4) will exhibit large one-bond coupling constants (¹JCF), typically in the range of 240-250 Hz, appearing as doublets. magritek.com The other aromatic carbons will appear as doublets or doublets of doublets due to smaller two- and three-bond couplings. blogspot.com

Table 2: Carbon (¹³C) NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~152.5 | Singlet | C =O |

| ~125-135 | Multiplets | Aromatic C |

| ~79.5 | Singlet | -C (CH₃)₃ |

| ~28.4 | Singlet | -C(C H₃)₃ |

| Data reported without solvent specification. doi.org |

Fluorine (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Given the wide chemical shift range of ¹⁹F NMR, it is an excellent tool for identifying non-equivalent fluorine atoms. thermofisher.com For this compound, two distinct signals are expected, one for the fluorine at the C-2 position and one for the fluorine at the C-4 position.

The chemical shifts are influenced by the electronic environment, including the presence of the carbamate group. Based on data for similar fluoroaniline (B8554772) derivatives, the signals for aromatic fluorines typically appear between -110 and -120 ppm. chemicalbook.com Each signal would be expected to appear as a multiplet due to coupling with the aromatic protons. Proton decoupling simplifies these signals to doublets, arising from the coupling between the two non-equivalent fluorine atoms.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. The theoretical exact mass of the protonated molecular ion [M+H]⁺ of this compound (C₁₁H₁₃F₂NO₂) is 230.0987. An experimental HRMS measurement confirming this value provides unequivocal evidence for the compound's elemental composition.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), offers structural information. For Boc-protected amines, a characteristic fragmentation pathway involves the loss of isobutylene (B52900) (C₄H₈, 56 Da) and subsequently carbon dioxide (CO₂, 44 Da). doaj.org Under electrospray ionization collision-induced dissociation (ESI-CID), the protonated molecule would be expected to undergo the following primary fragmentations:

Loss of isobutylene: [M+H]⁺ → [M - C₄H₈ + H]⁺. This results in an ion corresponding to the unstable carbamic acid of 2,4-difluoroaniline (B146603).

Loss of isobutylene and carbon dioxide: [M+H]⁺ → [M - C₅H₈O₂ + H]⁺. This two-step fragmentation leads to the protonated 2,4-difluoroaniline ion.

Table 3: Predicted HRMS Fragmentation for this compound

| Ion Species | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₁₁H₁₄F₂NO₂⁺ | 230.0987 | Protonated Molecular Ion |

| [M - C₄H₈ + H]⁺ | C₇H₆F₂NO₂⁺ | 174.0361 | Loss of isobutylene |

| [M - C₅H₈O₂ + H]⁺ | C₆H₆F₂N⁺ | 130.0463 | Loss of Boc group (isobutylene + CO₂) |

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is particularly useful for identifying the functional groups present.

The IR spectrum of this compound would be characterized by several key absorption bands. A prominent, sharp absorption band for the carbonyl (C=O) stretch of the carbamate group is expected in the region of 1700-1735 cm⁻¹. rsc.org The N-H bond of the carbamate will produce a distinct stretching vibration around 3300-3400 cm⁻¹. rsc.org

Other significant absorptions include C-H stretching vibrations for the aromatic ring (just above 3000 cm⁻¹) and the aliphatic tert-butyl group (just below 3000 cm⁻¹). The C-F bonds will show strong stretching absorptions in the fingerprint region, typically between 1250 and 1000 cm⁻¹. Aromatic C=C stretching vibrations will also be visible in the 1600-1450 cm⁻¹ region.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3400 | N-H Stretch | Carbamate (N-H) |

| >3000 | C-H Stretch | Aromatic (C-H) |

| <3000 | C-H Stretch | Aliphatic (tert-butyl C-H) |

| ~1700-1735 | C=O Stretch | Carbamate (C=O) |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1250-1000 | C-F Stretch | Aryl-Fluoride |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic and geometric characteristics of Tert-butyl (2,4-difluorophenyl)carbamate. These calculations provide a detailed picture of the molecule's electron distribution, orbital energies, and stable conformations.

While specific DFT studies focused exclusively on the reaction mechanisms of this compound are not extensively documented, the principles of DFT applications to similar carbamate (B1207046) systems offer valuable insights. DFT calculations are widely used to model reaction pathways, determine transition state geometries, and calculate activation energies, thereby elucidating reaction mechanisms at an atomic level. mdpi.comresearchgate.net

For carbamates, DFT has been employed to study their formation, hydrolysis, and degradation pathways. researchgate.net For instance, DFT calculations can model the nucleophilic attack of an amine on a carbonyl group, a fundamental step in many reactions involving carbamates. The electron-withdrawing nature of the 2,4-difluorophenyl group in the target molecule significantly influences its reactivity. vulcanchem.com DFT studies can quantify this effect by calculating atomic charges, electrostatic potentials, and frontier molecular orbital energies (HOMO and LUMO). These parameters are crucial in predicting the molecule's susceptibility to nucleophilic or electrophilic attack and understanding its role in complex reaction mechanisms. mdpi.com

Table 1: Representative DFT-Calculated Properties for Carbamate Analogs

| Property | Description | Typical Calculated Values for Aryl Carbamates |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.5 to -2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 6.5 eV |

| Dipole Moment | Measure of the net molecular polarity. | 2.0 to 4.0 Debye |

Note: The values presented are typical ranges for N-aryl carbamates and may vary for this compound.

The carbamate linkage (–NH–C(=O)–O–) in this compound can exist in different rotational conformations, known as rotamers, primarily due to hindered rotation around the C–N bond. nd.edu The two principal rotamers are typically referred to as syn and anti (or cis and trans), defined by the dihedral angle of the H–N–C=O atoms. nd.edu

Computational methods are essential for exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. The bulky tert-butyl group and the substituted phenyl ring introduce significant steric and electronic effects that influence the relative stability of these rotamers. nd.edu The anti conformation is generally more stable for many carbamates due to reduced steric hindrance. nd.edu

Energetic profiles calculated through computational scans of the relevant dihedral angles can quantify the energy differences between conformers and the rotational energy barriers. These studies reveal that the stability of carbamate rotamers is a delicate balance of steric repulsion, electronic delocalization, and potential intramolecular hydrogen bonding. nd.edu The fluorine substituents on the phenyl ring can further influence conformational preferences through electrostatic interactions.

Prediction of Physicochemical Parameters from Computational Models (e.g., TPSA, LogP)

Computational models are frequently used to predict key physicochemical properties that are crucial for understanding a molecule's behavior in various environments, including biological systems. Topological Polar Surface Area (TPSA) and the logarithm of the octanol-water partition coefficient (LogP) are two such important parameters.

TPSA is a descriptor that correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.gov It is calculated by summing the surface contributions of polar atoms. For a structurally similar compound, (S)-tert-Butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)carbamate, the calculated TPSA is 85.36 Ų. chemscene.com

LogP is a measure of a compound's lipophilicity, which affects its solubility, absorption, distribution, and metabolism. nih.gov For the same related compound, the calculated LogP is 5.1055. chemscene.com These values provide an estimation of the physicochemical profile of this compound.

Table 2: Predicted Physicochemical Properties

| Parameter | Predicted Value (based on a structurally similar compound) chemscene.com | Significance |

| TPSA (Ų) | 85.36 | Related to membrane permeability and bioavailability. |

| LogP | 5.1055 | Indicates the lipophilicity of the molecule. |

| Hydrogen Bond Acceptors | 5 | Influences solubility and binding interactions. |

| Hydrogen Bond Donors | 1 | Influences solubility and binding interactions. |

| Rotatable Bonds | 5 | Relates to conformational flexibility. |

In Silico Studies of Molecular Interactions

In silico methods are instrumental in predicting and analyzing how a molecule like this compound might interact with biological macromolecules, such as proteins. These studies are fundamental in drug discovery and molecular biology.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, docking studies could be used to investigate its potential binding to a protein's active site.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of the conformational landscape and the stability of ligand-receptor complexes over time. nih.govyoutube.comyoutube.com An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion.

For this compound, an MD simulation initiated from a docked pose could be used to:

Assess the stability of the predicted binding mode. nih.gov

Observe conformational changes in both the ligand and the receptor upon binding. nih.govacs.org

Identify key interactions, such as hydrogen bonds and hydrophobic contacts, and their persistence over time.

Calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. nih.gov

MD simulations offer a powerful approach to refine the understanding of how small molecules like this compound interact with their biological targets on a dynamic and temporal scale. nih.govyoutube.com

Utility in Advanced Organic Synthesis and Methodological Development

Role as Versatile Synthetic Intermediates in Complex Molecule Construction

The strategic importance of Tert-butyl (2,4-difluorophenyl)carbamate lies in its function as a versatile synthetic intermediate. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the aniline (B41778) nitrogen, preventing unwanted side reactions during multi-step syntheses. vulcanchem.com This group can be selectively removed under mild acidic conditions, allowing for subsequent functionalization of the free amine. vulcanchem.com

The 2,4-difluorophenyl moiety is a key feature, frequently incorporated into medicinal chemistry programs. The fluorine atoms act as electron-withdrawing groups, which modifies the reactivity of the aromatic ring. vulcanchem.com Furthermore, fluorination is a common strategy to enhance the metabolic stability and bioavailability of drug candidates. vulcanchem.com This makes the compound a valuable precursor in the synthesis of various pharmaceutical agents, including kinase inhibitors and protease inhibitors. nih.govresearchgate.net For instance, derivatives of this carbamate (B1207046) are instrumental in creating complex backbones required for potent β-secretase (BACE1) inhibitors, which are investigated for the treatment of Alzheimer's disease. nih.govnih.gov The compound provides a stable and reliable scaffold upon which intricate stereocenters and additional functionalities can be built. nih.govnbinno.com

| Feature | Synthetic Advantage | Application Area |

| Boc-Protecting Group | Shields the amine from undesired reactions; allows for selective deprotection. vulcanchem.com | Multi-step synthesis of complex molecules. |

| 2,4-Difluoro Substituents | Modulates electronic properties of the phenyl ring; enhances metabolic stability and lipophilicity. vulcanchem.com | Medicinal chemistry, drug discovery (e.g., kinase inhibitors). researchgate.net |

| Stable Aromatic Core | Provides a robust scaffold for further chemical modifications. | Construction of complex molecular frameworks. nbinno.com |

Application in Coupling Reactions and Stereoselective C-C/C-N Bond Formations

The structure of this compound and its derivatives is well-suited for a variety of coupling reactions, which are fundamental for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

C-C Bond Formation: Derivatives of the title compound, particularly those bearing a halogen substituent on the phenyl ring, are excellent substrates for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, has been used to introduce new aryl or alkyl groups onto the aromatic ring, forming critical C-C bonds in the synthesis of advanced intermediates. vulcanchem.commdpi.com

The carbamate motif is also integral to stereoselective C-C bond formation. In the synthesis of complex chiral molecules, such as protease inhibitors, building blocks containing the difluorophenyl carbamate structure are employed in highly stereoselective asymmetric aldol (B89426) reactions. nih.govnih.gov These reactions, utilizing titanium or boron enolates, allow for the precise installation of stereogenic centers, a critical step in the synthesis of enantiomerically pure pharmaceuticals. nih.gov

C-N Bond Formation: The Boc-protected amine is a precursor to a free aniline, which can participate in C-N bond formation reactions. After deprotection, the resulting 2,4-difluoroaniline (B146603) can be coupled with various partners. Palladium-catalyzed Buchwald-Hartwig amination is a prominent method for forming C-N bonds between aryl halides and amines, and derivatives of this compound can be utilized in such transformations. The carbamate itself can also directly participate in Pd-catalyzed amidation reactions with aryl halides, providing a direct route to N-aryl carbamates.

A summary of its applications in bond formation is presented below:

| Reaction Type | Bond Formed | Key Role of Carbamate Derivative | Example Reaction |

| Suzuki-Miyaura Coupling | C-C | Substrate for Pd-catalyzed cross-coupling. vulcanchem.com | Coupling with boronic acids to form biaryl systems. mdpi.com |

| Asymmetric Aldol Reaction | C-C | Chiral building block to control stereochemistry. nih.gov | Synthesis of syn- and anti-aldol products for protease inhibitors. nih.gov |

| Buchwald-Hartwig Amination | C-N | Precursor to the amine coupling partner after deprotection. | Coupling of the deprotected aniline with aryl halides. |

Contributions to Novel Cascade and Multicomponent Reactions

While direct reports specifically naming this compound in cascade or multicomponent reactions (MCRs) are not prevalent, its structural components are highly relevant to these efficient synthetic strategies. MCRs and domino (cascade) reactions are powerful tools in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single pot, enhancing atom economy and reducing waste. nih.govnih.gov

Anilines are common components in many well-known MCRs, such as the Ugi and Strecker reactions, which are used to synthesize α-amino amides and α-amino nitriles, respectively. nih.gov After deprotection, the resulting 2,4-difluoroaniline from the title compound can serve as the amine component in such reactions. The development of novel copper-catalyzed multicomponent reactions for synthesizing α-aminoamide derivatives showcases the utility of anilines in generating molecular complexity efficiently. nih.gov

Furthermore, the development of domino reaction strategies for constructing functionalized ortho-fluoroanilines highlights the importance of building blocks that can participate in sequential transformations under a single set of reaction conditions. researchgate.net The presence of the protected amine and the activated phenyl ring in this compound makes it a promising candidate for incorporation into novel domino sequences designed to build complex heterocyclic systems or other medicinally relevant scaffolds. nih.govresearchgate.net

Design and Synthesis of Specialized Reagents Featuring the Carbamate Motif

This compound serves not only as an intermediate but also as a foundational structure for the design and synthesis of more specialized reagents. By modifying the core structure, chemists can develop molecules with tailored properties for specific applications in materials science and medicinal chemistry.

For example, the carbamate motif is a key feature in the design of allosteric modulators for G protein-coupled receptors (GPCRs), which are important drug targets for central nervous system disorders. In materials science, elaborate derivatives have been synthesized for use as donor building blocks in organic photovoltaic materials. In one such instance, a related tert-butyl bis(4-bromophenyl)carbamate was used as the core structure in a Suzuki cross-coupling reaction to create a larger, conjugated molecule intended for organic solar cells. mdpi.com

The synthesis of tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate is another example where a carbamate-containing molecule is elaborated into a more complex structure designed to act as an inhibitor of soluble epoxide hydrolase. mdpi.com This demonstrates a clear strategy where the initial carbamate provides a handle for further synthetic elaboration, ultimately leading to a specialized bioactive agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.